
6-Chloro-2,2-diethoxycyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2,2-diethoxycyclohexan-1-one is an organic compound that belongs to the class of cyclohexanones It is characterized by a cyclohexane ring substituted with a chlorine atom at the 6th position and two ethoxy groups at the 2nd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,2-diethoxycyclohexan-1-one can be achieved through several methods. One common approach involves the reaction of cyclohexanone with ethyl chloroformate in the presence of a base, followed by chlorination. The reaction conditions typically include:
Temperature: 40-80°C
Solvent: Aqueous medium
Catalyst: Hydrogen chloride gas
Another method involves the use of 2-methyl-3-carbethoxy-5,6-dihydropyran as a starting material, which is treated with hydrochloric acid in an aqueous medium at elevated temperatures to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using the aforementioned synthetic routes. The process is optimized for high yield and purity, with careful control of reaction parameters to minimize by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-2,2-diethoxycyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Can be reduced to form alcohols or alkanes.
Substitution: Undergoes nucleophilic substitution reactions, particularly at the chlorine-substituted position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.
Wissenschaftliche Forschungsanwendungen
6-Chloro-2,2-diethoxycyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Chloro-2,2-diethoxycyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanone: A simpler analog without the chlorine and ethoxy substitutions.
2,6-Dimethylcyclohexanone: Similar structure but with methyl groups instead of ethoxy groups.
6-Chloro-2-hexanone: Lacks the ethoxy groups but has a similar chlorine substitution.
Uniqueness
6-Chloro-2,2-diethoxycyclohexan-1-one is unique due to the presence of both chlorine and ethoxy groups, which confer distinct chemical properties and reactivity. These substitutions make it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Eigenschaften
CAS-Nummer |
67132-39-2 |
|---|---|
Molekularformel |
C10H17ClO3 |
Molekulargewicht |
220.69 g/mol |
IUPAC-Name |
6-chloro-2,2-diethoxycyclohexan-1-one |
InChI |
InChI=1S/C10H17ClO3/c1-3-13-10(14-4-2)7-5-6-8(11)9(10)12/h8H,3-7H2,1-2H3 |
InChI-Schlüssel |
KEVVLYOFXQZWLC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1(CCCC(C1=O)Cl)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


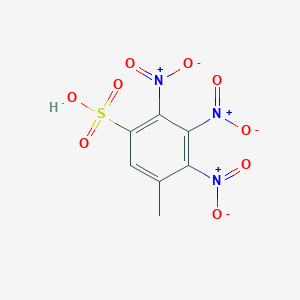
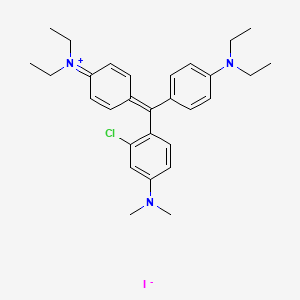

![[4-[2-(diethylamino)ethoxy]phenyl]-[2-(2,4,6-trimethylphenyl)-1-benzofuran-3-yl]methanone;hydrochloride](/img/structure/B14460576.png)
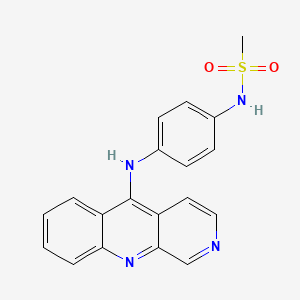
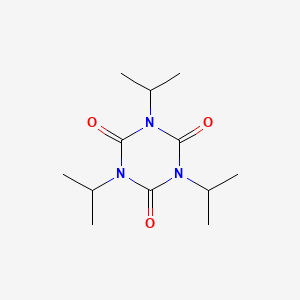
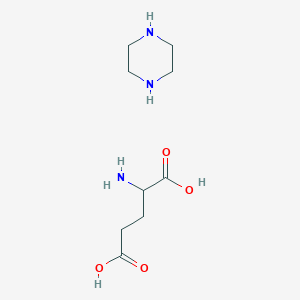

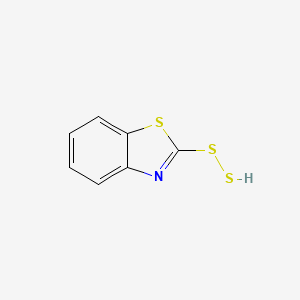
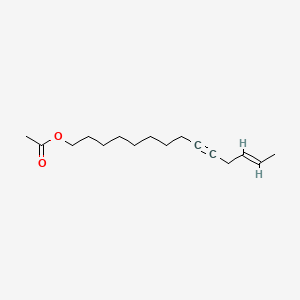
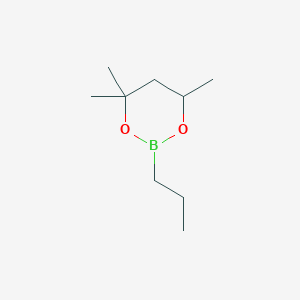


![1-[3-(Butylsulfanyl)propoxy]-3-chloropropan-2-OL](/img/structure/B14460631.png)
